(1S,2R)-2-Amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
Phenylpropanolamine bitartrate is a sympathomimetic agent primarily used as a decongestant and appetite suppressant . It was commonly found in prescription and over-the-counter cough and cold preparations . due to its association with an increased risk of hemorrhagic stroke, its availability has been restricted in many markets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylpropanolamine bitartrate can be synthesized through the reaction of phenylpropanolamine with tartaric acid. The reaction typically involves dissolving phenylpropanolamine in a suitable solvent, such as ethanol, and then adding tartaric acid to form the bitartrate salt .
Industrial Production Methods: In industrial settings, the production of phenylpropanolamine bitartrate involves large-scale synthesis using similar reaction conditions. The process includes purification steps such as crystallization and filtration to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions: Phenylpropanolamine bitartrate undergoes several types of chemical reactions, including:
Oxidation: Phenylpropanolamine can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: Various substitution reactions can occur on the aromatic ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenylpropanolamine bitartrate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its effects on neurotransmitter release and receptor activation.
Medicine: Previously used as a decongestant and appetite suppressant.
Industry: Utilized in the formulation of pharmaceutical products and veterinary medicine.
Mechanism of Action
Phenylpropanolamine bitartrate acts by stimulating alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract . This stimulation leads to vasoconstriction, reducing tissue hyperemia, edema, and nasal congestion . It also acts as a norepinephrine releasing agent, indirectly activating adrenergic receptors .
Comparison with Similar Compounds
Phenylpropanolamine bitartrate shares structural similarities with other sympathomimetic amines such as:
- Amphetamine
- Ephedrine
- Pseudoephedrine
- Cathinone
Uniqueness: Phenylpropanolamine bitartrate is unique in its dual role as a decongestant and appetite suppressant. its use has been limited due to safety concerns, particularly the risk of hemorrhagic stroke .
Properties
CAS No. |
67244-90-0 |
---|---|
Molecular Formula |
C13H19NO7 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1-phenylpropan-1-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO.C4H6O6/c1-7(10)9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7,9,11H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,9-;1-,2-/m01/s1 |
InChI Key |
NCHHVLCKEUNWNJ-IOJVUJSNSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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